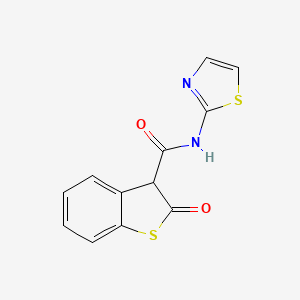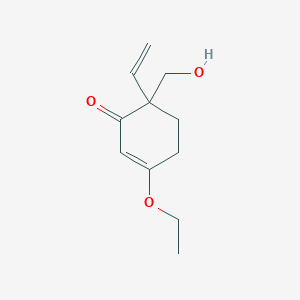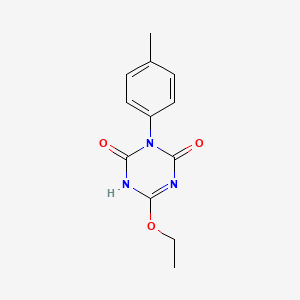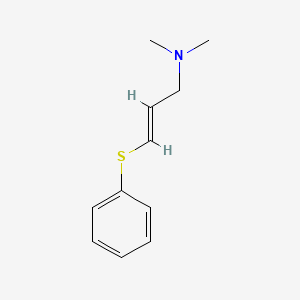
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one is an organic compound belonging to the class of cyclopentadienones. This compound is characterized by its unique structure, which includes two methyl groups and two 4-methylphenyl groups attached to a cyclopentadienone ring. Cyclopentadienones are known for their applications in organic synthesis and as ligands in organometallic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one can be achieved through the Diels-Alder reaction, a well-known method for constructing cyclopentadienone rings. This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Diels-Alder reaction. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the cyclopentadienone ring into a cyclopentadiene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the cyclopentadienone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a ligand in organometallic chemistry.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one exerts its effects involves interactions with molecular targets and pathways. For instance, as a ligand in organometallic chemistry, it can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. In biological systems, its derivatives may interact with cellular targets, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Tetraphenylcyclopentadienone: Known for its use as a ligand in organometallic chemistry.
Cyclopentadienone: The parent compound, which is less stable and more reactive.
2,5-Dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one: A similar compound with phenyl groups instead of 4-methylphenyl groups.
Uniqueness
2,5-Dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one is unique due to the presence of 4-methylphenyl groups, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its applications and interactions compared to similar compounds.
Propiedades
Número CAS |
65486-27-3 |
|---|---|
Fórmula molecular |
C21H20O |
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
2,5-dimethyl-3,4-bis(4-methylphenyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C21H20O/c1-13-5-9-17(10-6-13)19-15(3)21(22)16(4)20(19)18-11-7-14(2)8-12-18/h5-12H,1-4H3 |
Clave InChI |
KWYMQRQUBJSBRI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Dimethylamino)propyl]-2-sulfanylacetamide](/img/structure/B14492114.png)
![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)


![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)

![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)

![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)



![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)

